

# physicochemical properties of 6-Chloro-3-formylchromone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Chloro-3-formylchromone

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An In-Depth Technical Guide to **6-Chloro-3-formylchromone**

## Abstract

**6-Chloro-3-formylchromone** is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including the chromone core, a reactive formyl group, and a chlorine substituent, make it a valuable precursor for the synthesis of a wide array of more complex molecules and potential pharmaceutical agents. This document provides a comprehensive overview of its physicochemical properties, established synthetic protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Structure

**6-Chloro-3-formylchromone** is a solid, crystalline compound. The chlorine atom at the 6-position of the benzopyran ring is known to enhance the biological activities of many organic compounds.<sup>[1]</sup>

Table 1: Chemical Identifiers for **6-Chloro-3-formylchromone**

Identifier	Value
IUPAC Name	6-chloro-4-oxochromene-3-carbaldehyde[2]
Synonyms	6-Chlorochromone-3-carboxaldehyde, 6-Chloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde[3]
CAS Number	42248-31-7[2]
Molecular Formula	C <sub>10</sub> H <sub>5</sub> ClO <sub>3</sub> [2]
Molecular Weight	208.60 g/mol [2]
InChI Key	LIGLNCRTMDRUAO-UHFFFAOYSA-N[2]
Canonical SMILES	<chem>C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O</chem> [2]

## Physicochemical Properties

The physicochemical properties of **6-Chloro-3-formylchromone** are critical for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data for **6-Chloro-3-formylchromone**

Property	Value	Source(s)
Appearance	Light cream colored solid; Wheat color shining powder	[4][5]
Melting Point	166-168 °C	[4][6]
Boiling Point	351.9 ± 42.0 °C (Predicted)	
Density	1.561 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Solubility	Soluble in Chloroform, Ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF)	[4][7]
Storage Conditions	Store in a cool, dry place at 0- 8 °C	[5]
Purity	≥ 99% (HPLC), >99%	[4][5]

## Experimental Protocols

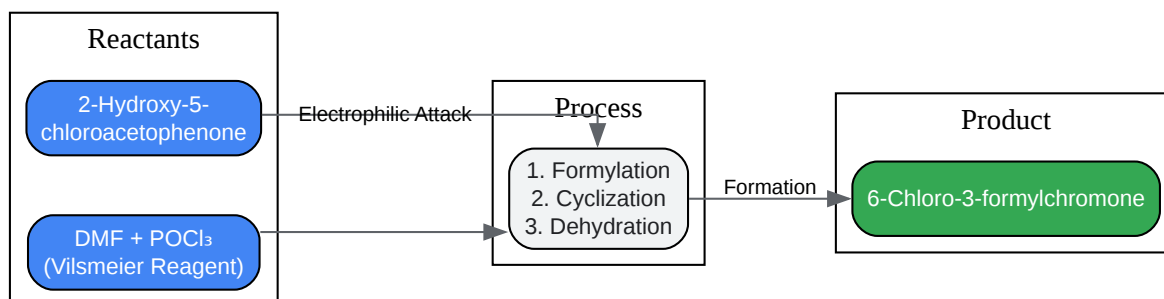
### Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction.[1][8][9] This one-step process utilizes a substituted 2-hydroxyacetophenone as the starting material and a Vilsmeier reagent, which is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl<sub>3</sub>).[9][10] The reaction proceeds through a double formylation followed by intramolecular cyclization and dehydration.[9]

#### Detailed Methodology:

- Vilsmeier Reagent Formation:** In a three-necked flask equipped with a dropping funnel and protected from moisture, N,N-dimethylformamide (approx. 6.0 mL) is cooled in an ice-water bath. Phosphorus oxychloride (approx. 2.0 mL) is added dropwise with vigorous stirring, maintaining a low temperature.[8][9]
- Reaction with Substrate:** The corresponding 2-hydroxy-5-chloroacetophenone (approx. 0.01 mol) is added to the freshly prepared Vilsmeier reagent.[8]

- **Reaction Progression:** The ice bath is removed, and the mixture is stirred overnight at room temperature, during which it typically thickens into a mass.[8][9]
- **Workup and Isolation:** The reaction mixture is carefully poured into crushed ice with vigorous stirring to decompose the intermediate complex.[8][9] The resulting solid precipitate is collected by filtration, washed with water, and dried.
- **Purification:** The crude product can be purified by crystallization from a suitable solvent, such as ethanol, to yield **6-Chloro-3-formylchromone**. [8]



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Caption: Vilsmeier-Haack synthesis of **6-Chloro-3-formylchromone**.

## Analytical Characterization

The identity and purity of **6-Chloro-3-formylchromone** are confirmed using standard analytical techniques:

- **Spectroscopy:** <sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and Mass Spectrometry are used to confirm the molecular structure.[1][11] The FT-IR spectrum shows characteristic strong absorption bands for the aldehyde C=O (approx. 1690-1715 cm<sup>-1</sup>) and the γ-pyrone C=O (approx. 1635-1660 cm<sup>-1</sup>), as well as C-O-C and C-Cl stretches.[1]
- **Chromatography:** High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the compound, which is typically ≥99%.[5]

- Melting Point Analysis: The melting point is a key indicator of purity and is determined using a standard melting point apparatus.[8]

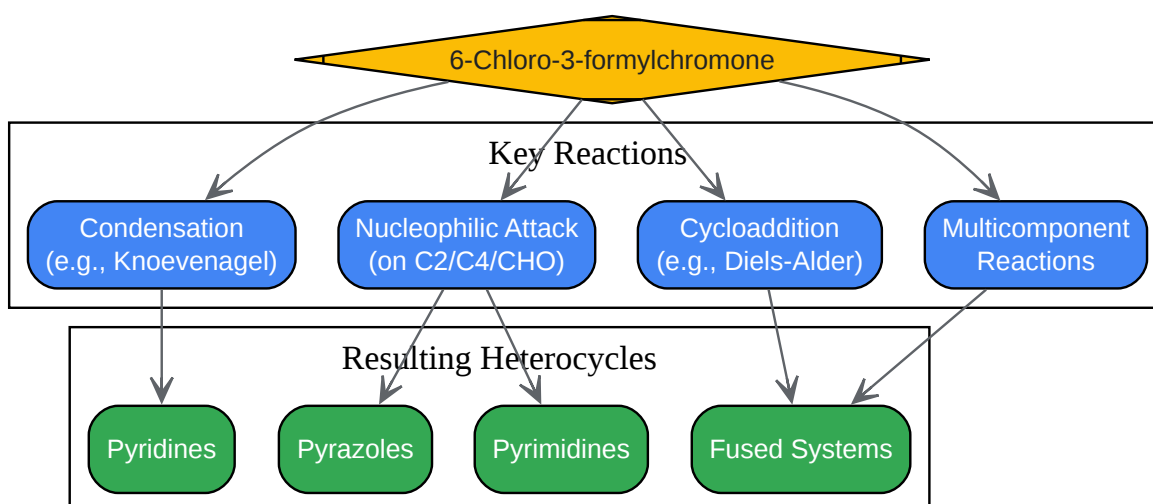
## Reactivity and Synthetic Applications

**6-Chloro-3-formylchromone** is a highly valuable building block in organic synthesis due to its multiple reactive sites.[12][13] The electrophilic nature of the formyl carbon, as well as carbons C-2 and C-4 of the pyrone ring, allows for a wide range of chemical transformations.[1][12]

Key reaction types include:

- Condensation Reactions: The formyl group readily undergoes condensation with various carbon and nitrogen nucleophiles, such as active methylene compounds (e.g., malononitrile) and amines.[1][12]
- Nucleophilic Additions: The compound is susceptible to nucleophilic attack, leading to the formation of diverse heterocyclic systems like pyrazoles, pyridines, and pyrimidines.[1]
- Multicomponent Reactions: It serves as a key substrate in efficient one-pot multicomponent reactions to generate molecular diversity for biological screening.[14][15]

The reactivity makes it a precursor for synthesizing compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.[5]



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Caption: General reactivity pathways of **6-Chloro-3-formylchromone**.

## Safety and Handling

**6-Chloro-3-formylchromone** is classified with the following hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Information

Hazard Class	Code	Statement
Skin Corrosion/Irritation	H315	Causes skin irritation[2]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation[2]
Specific Target Organ Toxicity	H335	May cause respiratory irritation[2][16]

Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. [16] Handling should occur in a well-ventilated area or fume hood to avoid inhalation.[2]

## Conclusion

**6-Chloro-3-formylchromone** is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties and straightforward synthesis via the Vilsmeier-Haack reaction make it readily accessible. The compound's versatile reactivity opens doors to the creation of novel and complex heterocyclic structures, underscoring its importance in the ongoing search for new therapeutic agents and advanced materials.[5]

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- To cite this document: BenchChem. [physicochemical properties of 6-Chloro-3-formylchromone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182501#physicochemical-properties-of-6-chloro-3-formylchromone]

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